Gallein

Vue d'ensemble

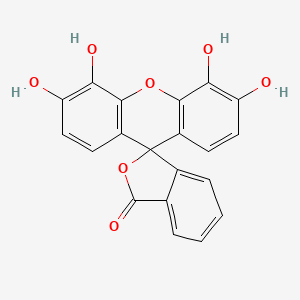

Description

La Galleïne, également connue sous le nom de pyrogallolphtaléine, est un composé chimique de formule moléculaire C20H12O7. Il s'agit d'un petit inhibiteur moléculaire de la signalisation de la sous-unité βγ de la protéine G, qui joue un rôle crucial dans divers processus cellulaires.

Applications De Recherche Scientifique

La Galleïne a un large éventail d'applications en recherche scientifique :

Traitement du cancer : La Galleïne s'est avérée inhiber la propagation métastatique des cellules tumorales en interférant avec la signalisation de la sous-unité βγ de la protéine G.

Transduction du signal : Elle est utilisée pour étudier le rôle des récepteurs couplés aux protéines G dans divers processus cellulaires.

Régulation de la fonction plaquettaire : La Galleïne peut réguler la fonction plaquettaire, ce qui la rend utile dans la recherche liée à la coagulation sanguine et aux maladies cardiovasculaires.

Activité antimicrobienne : La Galleïne s'est avérée améliorer l'efficacité des antibiotiques contre les bactéries résistantes aux médicaments.

Mécanisme d'action

La Galleïne exerce ses effets en inhibant l'interaction entre les sous-unités βγ de la protéine G et leurs cibles en aval, telles que la phosphoinositide 3-kinase (PI3K). Cette inhibition perturbe diverses voies de signalisation impliquées dans la prolifération, la migration et la survie cellulaires. La capacité de la Galleïne à interférer avec ces voies en fait un outil précieux pour l'étude des processus cellulaires et le développement d'agents thérapeutiques potentiels .

Mécanisme D'action

Target of Action

Gallein is a small molecule that primarily targets the Gβγ subunit of G protein-coupled receptors (GPCRs) . GPCRs are a large family of cell surface receptors that respond to various external signals. This compound specifically inhibits the interaction of the Gβγ subunit with its downstream effectors, such as PI3 kinase and polyphosphate kinase .

Mode of Action

This compound acts by binding to the Gβγ subunit, thereby inhibiting its interaction with downstream effectors like PI3 kinase . This inhibition prevents the activation of certain signaling pathways that are typically triggered by the Gβγ subunit. For instance, in the presence of β-ionone, an odorant agonist of the olfactory receptor OR51E2, this compound can inhibit the β-ionone-induced cell invasiveness .

Biochemical Pathways

This compound affects several biochemical pathways. In the context of Mycobacterium tuberculosis (Mtb), this compound inhibits the synthesis of polyphosphate (polyP) by targeting the polyphosphate kinase . This action prevents the accumulation of cellular, extracellular, and cell surface polyP, which Mtb uses to adapt to antimicrobial pressure . Additionally, this compound has been shown to have a significant impact on the levels of Mtb metabolites involved in cell envelope synthesis and amino acid, carbohydrate, and nucleoside metabolism .

Pharmacokinetics

It’s known that this compound can be administered intraperitoneally , suggesting that it can be absorbed and distributed in the body to exert its effects.

Result of Action

This compound’s action results in several molecular and cellular effects. It can inhibit the growth of Mtb in in vitro culture and within human macrophages . In the context of cancer, this compound can inhibit the β-ionone-induced cell invasiveness in vitro, as well as the spread of metastases in vivo .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of β-ionone, an odorant agonist of the olfactory receptor OR51E2, can enhance the effects of this compound . .

Analyse Biochimique

Biochemical Properties

Gallein interacts with the Gβγ subunit, a central participant in G protein-coupled receptor (GPCR) signaling pathways . This interaction interferes with the Gβγ subunit’s interaction with PI3Kγ , which plays a crucial role in regulating platelet function and exhibiting anti-tumor activity .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it can inhibit the β-ionone-induced cell invasiveness in vitro, as well as the spread of metastases in vivo . In the context of Mycobacterium tuberculosis, this compound and isoniazid work synergistically to attenuate the bacterium’s ability to grow in in vitro culture and within human macrophages .

Molecular Mechanism

This compound’s mechanism of action involves interfering with the interaction between the Gβγ subunit and PI3Kγ . This interference can regulate platelet function and exhibit anti-tumor activity . In the context of Mycobacterium tuberculosis, this compound prevents the INH-induced increase in extracellular and cell surface polyP levels .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings are not extensively documented, studies have shown that this compound can inhibit the β-ionone-induced cell invasiveness over time . Furthermore, this compound and isoniazid work synergistically to attenuate Mycobacterium tuberculosis’s ability to grow in in vitro culture over time .

Dosage Effects in Animal Models

Specific dosage effects of this compound in animal models are not extensively documented. It has been shown that this compound can inhibit the spread of metastases in vivo when β-ionone was applied through the skin .

Metabolic Pathways

This compound’s involvement in metabolic pathways is not extensively documented. It is known that this compound interferes with the Gβγ subunit’s interaction with PI3Kγ , which plays a crucial role in various cellular processes.

Transport and Distribution

The specific transport and distribution mechanisms of this compound within cells and tissues are not extensively documented. Given its role as an inhibitor of G protein βγ (Gβγ) subunit signaling, it is likely that it is distributed wherever Gβγ subunits are present .

Subcellular Localization

The specific subcellular localization of this compound is not extensively documented. Given its role as an inhibitor of G protein βγ (Gβγ) subunit signaling, it is likely that it is localized wherever Gβγ subunits are present .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La Galleïne peut être synthétisée par réaction du pyrogallol avec l'anhydride phtalique. La réaction implique généralement le chauffage des réactifs en présence d'un catalyseur, tel que l'acide sulfurique, pour faciliter la formation du produit souhaité .

Méthodes de production industrielle

La production industrielle de la Galleïne suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique un contrôle minutieux des conditions de réaction, notamment la température, la pression et la concentration du catalyseur, afin de garantir un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions

La Galleïne subit diverses réactions chimiques, notamment :

Oxydation : La Galleïne peut être oxydée pour former des quinones.

Réduction : Elle peut être réduite pour former des hydroquinones.

Substitution : La Galleïne peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyles.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les chlorures d'acyle et les halogénoalcanes.

Principaux produits formés

Oxydation : Quinones

Réduction : Hydroquinones

Substitution : Divers dérivés substitués en fonction des réactifs utilisés.

Comparaison Avec Des Composés Similaires

Composés similaires

Acide ellagique : Comme la Galleïne, l'acide ellagique est un composé polyphénolique aux propriétés antioxydantes.

Quercétine : Un autre composé polyphénolique aux propriétés anti-inflammatoires et anticancéreuses.

Résvératrol : Connu pour ses effets antioxydants et anti-inflammatoires.

Unicité de la Galleïne

L'unicité de la Galleïne réside dans son inhibition spécifique de la signalisation de la sous-unité βγ de la protéine G, ce qui n'est pas une caractéristique commune parmi les autres composés polyphénoliques. Ce mécanisme d'action spécifique rend la Galleïne particulièrement précieuse dans la recherche axée sur la signalisation des récepteurs couplés aux protéines G et les processus cellulaires connexes .

Propriétés

IUPAC Name |

3',4',5',6'-tetrahydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O7/c21-13-7-5-11-17(15(13)23)26-18-12(6-8-14(22)16(18)24)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,21-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLYOKFVXIVOJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)O)OC5=C3C=CC(=C5O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062180 | |

| Record name | Gallein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2103-64-2 | |

| Record name | Gallein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2103-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002103642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gallein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',4',5',6'-tetrahydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gallein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4',5',6'-tetrahydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L0084U2QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of gallein?

A1: this compound is widely recognized as an inhibitor of G protein βγ subunit (Gβγ) signaling. [, , , , , , , , , , , , , ] It binds to Gβγ dimers, preventing their interaction with downstream effectors, thus modulating various signaling pathways. [, , , , , , , , , ]

Q2: Can you elaborate on the interaction between this compound and Gβγ subunits?

A2: this compound binds competitively to the “hot spot” of Gβγ subunits, a region crucial for the interaction with downstream signaling molecules. [, ] This binding disrupts the association of Gβγ with effectors like phospholipase C β (PLCβ), phosphoinositide 3-kinase γ (PI3Kγ), and G protein-coupled receptor kinase 2 (GRK2), ultimately modulating their activity. [, , , ]

Q3: How does this compound's inhibition of Gβγ impact cellular processes?

A3: By inhibiting Gβγ signaling, this compound influences a wide range of cellular processes, including:

- Modulation of ion channel activity: this compound has been shown to influence the activity of potassium channels, particularly the Kv7 family, affecting vascular tone and neuronal excitability. [, , ]

- Regulation of immune cell function: this compound can attenuate the migration and activation of immune cells like neutrophils and T cells, suggesting potential applications in inflammatory and autoimmune disorders. [, , ]

- Influence on cellular metabolism: Studies suggest a role for this compound in modulating cellular metabolism, potentially through influencing glucose uptake and energy production pathways. []

- Impact on receptor trafficking: this compound has been implicated in regulating the trafficking and internalization of certain G protein-coupled receptors (GPCRs), thereby affecting their downstream signaling. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C20H12O7 and a molecular weight of 364.3 g/mol. []

Q5: Is there any spectroscopic data available for this compound?

A5: Yes, this compound exhibits specific absorption spectra. Its solutions show strong absorption peaks around 500 nm when complexed with Tin, distinct from the absorption of this compound alone. [] Additionally, polarographic studies have provided insights into its electrochemical behavior under varying pH conditions. []

Q6: Has this compound shown any catalytic properties?

A6: While primarily known as a signaling inhibitor, research suggests that this compound might possess some catalytic properties. Studies have shown its potential to enhance photocatalytic hydrogen production when complexed with copper and paired with molecular nickel or iron catalysts. []

Q7: How does this compound perform under various conditions and in different applications?

A7: this compound has been investigated in various experimental settings:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.